

Rosarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Rosarin

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Abstract

Rosarin is a cinnamyl alcohol glycoside naturally occurring in *Rhodiola rosea*, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Rosarin**. Detailed experimental protocols from key studies are presented to facilitate further research. Additionally, a diagram of the proposed anti-inflammatory signaling pathway of **Rosarin** is included to visually represent its mechanism of action.

Chemical Structure and Identification

Rosarin is chemically known as (2E)-3-phenyl-2-propen-1-yl 6-O- α -L-arabinofuranosyl- β -D-glucopyranoside.[3] It is classified as an O-acyl carbohydrate.[1] The chemical structure of **Rosarin** consists of a cinnamyl alcohol aglycone linked to a glycoside moiety.

Table 1: Chemical Identification of **Rosarin**

Identifier	Value	Source(s)
CAS Number	84954-93-8	[1][3]
Molecular Formula	C20H28O10	[3]
Molecular Weight	428.43 g/mol	[4]
IUPAC Name	(2R,3S,4S,5R,6R)-2- [[[(2R,3R,4R,5S)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[(E)-3- phenylprop-2-enoxy]oxane- 3,4,5-triol	[4]
SMILES	<chem>C1=CC=C(C=C1)/C=C/CO[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O">C@@HO</chem>	[4]
InChI	InChI=1S/C20H28O10/c21-9- 12-14(22)17(25)20(29-12)28- 10-13- 15(23)16(24)18(26)19(30- 13)27-8-4-7-11-5-2-1-3-6- 11/h1-7,12-26H,8-10H2/b7- 4+/t12-,13+,14-,15+,16-,17+,1 8+,19+,20+/m0/s1	[3]

Physicochemical Properties

Rosarin is an off-white solid powder.[1] A summary of its known physicochemical properties is provided in Table 2. While a specific melting point for **Rosarin** is not readily available, a related compound found in *Rhodiola rosea*, rosin, has a melting point of 70-72°C.[5]

Table 2: Physicochemical Properties of **Rosarin**

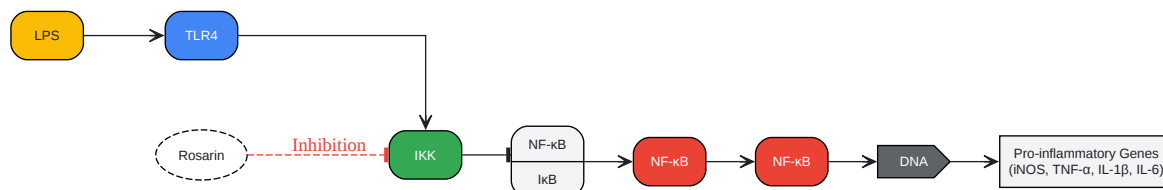
Property	Value	Source(s)
Appearance	Off-white solid powder	[1]
Boiling Point	730.8 ± 60.0 °C at 760 mmHg	[6]
Density	1.5 ± 0.1 g/cm ³	[6]
Solubility	Soluble in DMSO. Formulations in 10% DMSO with co-solvents (PEG300, Tween80, Saline, Corn Oil, SBE-β-CD) are also reported.	[1][3][7]
Storage	Dry, dark, and at 0-4°C for short term or -20°C for long term.	[8]

Biological Activity and Signaling Pathways

Rosarin exhibits notable anti-inflammatory and immunomodulatory activities.[3] It has been shown to have neuroprotective effects in some contexts, although its direct role in neuronal protection against certain insults is debated.[9][10]

Anti-inflammatory Effects

Rosarin has been demonstrated to suppress the expression of pro-inflammatory factors. In vitro studies using lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells have shown that **Rosarin** significantly reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.[3][8][9] This suggests that **Rosarin**'s anti-inflammatory mechanism may involve the inhibition of the NF-κB signaling pathway, a key regulator of these inflammatory mediators.



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Caption: Proposed anti-inflammatory signaling pathway of **Rosarin**.

Immunomodulatory and Other Effects

Rosarin has also been shown to modulate T-cell activity. In a study by Marchev et al. (2017), **Rosarin** was found to alter the expression of TNF-related apoptosis-inducing ligand (TRAIL) on mouse T cells through the phosphorylation of extracellular signal-regulated kinase (ERK).[11] Specifically, **Rosarin** increased the frequencies of CD3+TRAIL+ T cells.[11]

Neuroprotective Effects

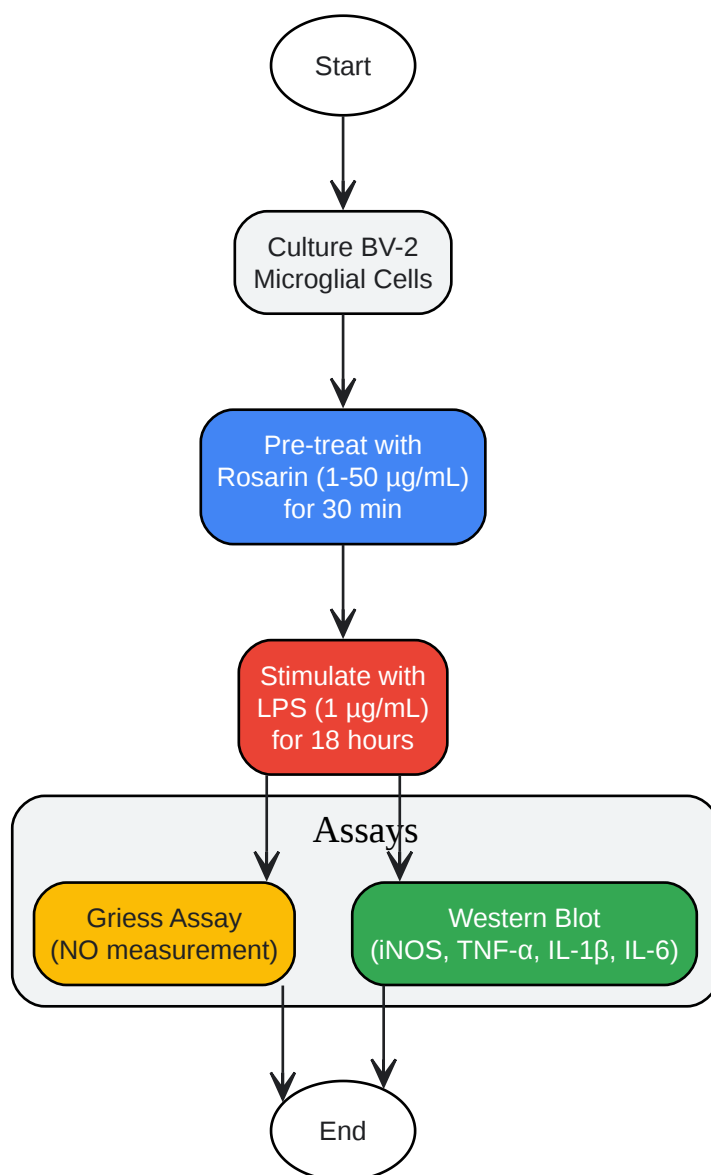
While *Rhodiola rosea* extracts are generally associated with neuroprotective effects, the specific contribution of **Rosarin** is a subject of ongoing research. A key study by Lee et al. (2013) found that while another constituent of *Rhodiola rosea*, rosin, suppressed L-glutamate-induced neurotoxicity in neuronal cells, **Rosarin** did not show a similar protective effect in their experimental model.[9][12] Therefore, while **Rosarin**'s anti-inflammatory actions in the central nervous system may contribute indirectly to neuroprotection, its direct neuroprotective mechanisms require further elucidation.

Experimental Protocols

The following are summaries of key experimental protocols used in the investigation of **Rosarin**'s biological activities.

Anti-inflammatory Activity in BV-2 Microglial Cells (Lee et al., 2013)

- **Cell Culture:** Murine BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Treatment:** Cells were pre-treated with **Rosarin** (in concentrations ranging from 1 to 50 µg/mL) for 30 minutes.
- **Stimulation:** Inflammation was induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18 hours.
- **Nitric Oxide (NO) Measurement:** The production of NO in the culture medium was quantified using the Griess reagent assay.
- **Western Blot Analysis:** The expression levels of iNOS, TNF- α , IL-1 β , and IL-6 proteins in cell lysates were determined by Western blotting using specific primary and secondary antibodies.



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Caption: Workflow for assessing **Rosarin**'s anti-inflammatory effects.

T-Cell Activity Modulation (Marchev et al., 2017)

- Cell Culture: Human Jurkat T cells and isolated mouse splenic CD3+ T cells were used.
- Treatment: Cells were treated with **Rosarin** at various concentrations (e.g., 0.5, 5, and 50 µM).
- Stimulation: T-cell activation was induced using concanavalin A or anti-CD3 and anti-CD28 antibodies.

- Flow Cytometry: The expression of surface markers such as TRAIL on T cells was analyzed using flow cytometry with fluorescently labeled antibodies.
- Western Blot Analysis: The phosphorylation status of ERK in cell lysates was determined by Western blotting using antibodies specific for phosphorylated and total ERK.

Conclusion

Rosarin is a well-characterized phenylpropanoid glycoside from *Rhodiola rosea* with significant anti-inflammatory and immunomodulatory properties. Its ability to suppress key pro-inflammatory mediators suggests its potential as a therapeutic agent for inflammatory conditions. While its neuroprotective effects require more direct evidence, its overall biological profile makes it a compound of high interest for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists to build upon in their future investigations of **Rosarin**.

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